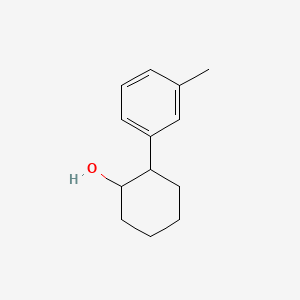

2-(3-Methylphenyl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(3-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |

InChI Key |

PZCGHHIUHVDILA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCC2O |

Origin of Product |

United States |

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for 2-(3-Methylphenyl)cyclohexan-1-ol

Executive Summary & Pharmacological Relevance

In the landscape of modern drug discovery, functionalized cyclohexanols serve as privileged scaffolds. Specifically, 2-(3-Methylphenyl)cyclohexan-1-ol (CAS: 340755-58-0) is a highly valued intermediate utilized in the synthesis of complex pharmacological agents, including advanced analgesics and neuroactive compounds[1][2].

As a Senior Application Scientist, it is critical to approach this compound not merely as a generic reagent, but as a biologically active amphiphile. The molecule features a hydrogen-bonding hydroxyl head and a lipophilic 3-methylphenyl (m-tolyl) tail. While this structural dichotomy makes it an excellent building block for active pharmaceutical ingredients (APIs), it also dictates its toxicological profile and necessitates stringent, causality-driven handling protocols.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 2-(3-Methylphenyl)cyclohexan-1-ol is the first step in predicting its behavior in both synthetic workflows and biological exposures. The table below summarizes its core quantitative data[1].

| Property | Value / Description | Structural Causality & Impact |

| IUPAC Name | 2-(3-methylphenyl)cyclohexan-1-ol | Defines the core scaffold; the m-tolyl group introduces steric bulk that influences receptor binding in downstream APIs. |

| CAS Number | 340755-58-0 | Unique identifier for global regulatory and safety tracking[2]. |

| Molecular Formula | C13H18O | Indicates a high carbon-to-heteroatom ratio, driving lipophilicity. |

| Molecular Weight | 190.28 g/mol | Low molecular weight ensures high volatility and rapid membrane permeation. |

| SMILES | CC1=CC(=CC=C1)C2CCCCC2O | The juxtaposition of the aromatic ring and the cyclohexanol ring creates a distinct hydrophobic/hydrophilic axis. |

Self-Validating Insight: The high lipophilicity of the m-tolyl group significantly lowers the compound's aqueous solubility while increasing its affinity for organic solvents and lipid bilayers. This necessitates the use of non-polar or moderately polar solvents (e.g., dichloromethane, ethyl acetate) during extraction and purification phases.

Hazard Identification & Mechanistic Toxicology

While specific in vivo toxicity data for 2-(3-Methylphenyl)cyclohexan-1-ol is limited to its designation for "Research Use Only," we can extrapolate its safety profile from structurally analogous cyclohexanol derivatives[1][3]. These compounds are universally classified as moderate skin and eye irritants and exhibit acute toxicity upon ingestion[3][4].

The Causality of Irritation

The toxicity of this compound is not driven by reactive electrophilicity, but rather by physicochemical membrane disruption . When the compound contacts the skin or ocular tissue, the lipophilic m-tolyl group drives the molecule into the phospholipid bilayer. The hydroxyl group then engages in aberrant hydrogen bonding with the polar heads of the membrane lipids. This amphiphilic insertion alters membrane fluidity, leading to cellular lysis, the generation of Reactive Oxygen Species (ROS), and subsequent localized apoptosis (irritation)[4].

Mechanistic pathway of dermal/ocular irritation induced by cyclohexanol derivatives.

Self-Validating Handling & Storage Protocols

To mitigate the risks outlined above, handling 2-(3-Methylphenyl)cyclohexan-1-ol requires a robust, self-validating workflow. Do not rely on passive safety; every step must include a verifiable checkpoint.

Protocol 1: Safe Dispensing and Storage Workflow

-

Step 1: Environmental Verification.

-

Action: Activate the chemical fume hood and verify the face velocity.

-

Self-Validation Check: The digital airflow monitor must read ≥ 0.5 m/s before the primary chemical container is unsealed.

-

-

Step 2: Advanced PPE Donning.

-

Action: Equip chemical-splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

-

Causality: Double-gloving is mandatory because the lipophilic nature of the compound allows it to permeate single-layer nitrile over prolonged exposure[3].

-

-

Step 3: Closed-System Weighing.

-

Action: Transfer the compound using an anti-static spatula into a pre-tared, sealable vial within the hood.

-

Self-Validation Check: Wipe the exterior of the sealed vial with a solvent-dampened tissue (e.g., isopropanol) before removing it from the hood to ensure zero external contamination.

-

-

Step 4: Inert Atmosphere Storage.

-

Action: Purge the primary container with Argon or dry Nitrogen gas for 5 seconds before sealing. Store at 2-8°C.

-

Causality: The secondary alcohol on the cyclohexanol ring is susceptible to slow oxidation into a ketone in the presence of atmospheric oxygen and light.

-

Workflow for the safe handling, dispensing, and storage of 2-(3-Methylphenyl)cyclohexan-1-ol.

Analytical Validation Methodology

Before utilizing 2-(3-Methylphenyl)cyclohexan-1-ol in downstream synthesis, its purity and structural integrity must be verified. The following HPLC-UV protocol is designed to detect oxidative degradation (e.g., conversion to 2-(3-methylphenyl)cyclohexanone).

Protocol 2: HPLC-UV Purity Assessment

-

Step 1: Sample Preparation.

-

Dissolve 10 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ACN).

-

Self-Validation Check: Visually inspect the vial against a light source. Complete dissolution (a perfectly clear solution) confirms the absence of insoluble polymeric degradation products.

-

-

Step 2: Instrument Calibration.

-

Inject a 10 µL blank of pure ACN.

-

Self-Validation Check: The baseline must be flat with no ghost peaks, ensuring the column is fully equilibrated and uncontaminated.

-

-

Step 3: Chromatographic Separation.

-

Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution using 60% ACN / 40% Water (containing 0.1% Formic Acid to suppress hydroxyl ionization).

-

Flow Rate: 1.0 mL/min.

-

-

Step 4: Detection & Analysis.

-

Monitor UV absorbance at 254 nm and 210 nm.

-

Causality: The aromatic m-tolyl ring absorbs strongly at 254 nm. If the compound has oxidized to a ketone, a secondary peak with distinct UV absorption characteristics (due to the carbonyl group) will elute earlier than the parent alcohol due to decreased lipophilicity.

-

References

-

AS-1 / Enamine. Enamine Compound CAS No:340755-58-0. AXEL Global Database. Retrieved from:[Link][2]

-

ResearchGate. Cytotoxicity of Poupartone B, an Alkyl Cyclohexenone Derivative against Human Cancer Cell Lines. Pharmacological Studies on Cyclohexanol Derivatives. Retrieved from: [Link][4]

Sources

Application Note: Synthesis of trans-2-(3-Methylphenyl)cyclohexan-1-ol via Copper-Catalyzed Epoxide Ring Opening

Strategic Design & Mechanistic Rationale

The synthesis of 2-arylcyclohexanols requires strict regiochemical and stereochemical control, as these molecules frequently serve as privileged chiral auxiliaries and critical scaffolds in active pharmaceutical ingredients (APIs)[1].

Correcting Mechanistic Misconceptions: When designing a synthetic route for 2-(3-methylphenyl)cyclohexan-1-ol, it is critical to select the correct electrophile. Some automated chemical databases erroneously suggest reacting 3-methylphenylmagnesium bromide directly with cyclohexanone[2]. This is a fundamental chemical error: the nucleophilic addition of a Grignard reagent to the carbonyl carbon of cyclohexanone yields a tertiary alcohol, 1-(3-methylphenyl)cyclohexanol[2]. To successfully synthesize the target secondary alcohol, the nucleophilic opening of an epoxide (cyclohexene oxide) is required.

The Role of Copper Catalysis: Uncatalyzed additions of Grignard reagents to epoxides are notoriously sluggish. They require harsh heating and are prone to destructive side reactions, including halohydrin formation or Lewis-acid induced rearrangement to ketones. To bypass these issues, the protocol below utilizes a Copper(I) catalyst.

The introduction of a catalytic amount of Copper(I) chloride (CuCl) facilitates rapid transmetalation from the Grignard reagent, forming a highly reactive, soft organocuprate intermediate. This cuprate undergoes a kinetically favored, strict SN2 -like anti-attack on the epoxide carbon. Because the attack trajectory is locked, the reaction exclusively yields the trans-diastereomer[3].

Reaction Pathway Visualization

Figure 1: Cu-catalyzed S_N2 ring opening of cyclohexene oxide by m-tolylmagnesium bromide.

Materials and Quantitative Data

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Cyclohexene oxide | 98.15 | 1.0 | 10.0 mmol (982 mg) | Electrophile |

| m-Tolylmagnesium bromide (1.0 M in THF) | 195.34 | 1.5 | 15.0 mmol (15.0 mL) | Nucleophile |

| Copper(I) chloride (CuCl) | 99.00 | 0.1 | 1.0 mmol (99 mg) | Catalyst |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 30 mL | Solvent |

| Saturated aqueous NH₄Cl | - | - | 50 mL | Quench/Workup |

Step-by-Step Experimental Protocol

Step 1: Catalyst Activation & Cuprate Formation

-

Action: To a flame-dried, argon-purged 100 mL Schlenk flask, add purified Copper(I) chloride (99 mg, 1.0 mmol) and anhydrous THF (20 mL). Cool the suspension to -30 °C using a dry ice/nitromethane or dry ice/acetone bath.

-

Causality: CuCl must be freshly purified (typically by washing with sulfurous acid) to remove Cu(II) impurities. Cu(II) triggers oxidative homocoupling of the Grignard reagent, destroying the nucleophile. The -30 °C temperature is critical to prevent the thermal decomposition of the highly reactive organocuprate intermediate.

-

Self-Validation: The CuCl will remain a largely insoluble white powder in THF until the Grignard reagent is introduced.

Step 2: Addition of the Grignard Reagent

-

Action: Dropwise add m-tolylmagnesium bromide (1.0 M in THF, 15.0 mL, 15.0 mmol) over 15 minutes via a syringe pump. Stir for an additional 15 minutes at -30 °C.

-

Causality: Slow addition prevents localized exothermic spikes. The transmetalation from magnesium to copper forms the active nucleophilic species.

-

Self-Validation: The reaction mixture will transition from a white suspension to a dark, homogeneous solution (or fine dark suspension), visually confirming the successful formation of the organocuprate species.

Step 3: Epoxide Ring Opening

-

Action: Dissolve cyclohexene oxide (982 mg, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cuprate mixture over 30 minutes. Allow the reaction to slowly warm to 0 °C and stir for 2 hours.

-

Causality: The SN2 ring opening is highly exothermic. Controlled addition at low temperatures ensures a strict anti-attack trajectory, locking the stereochemistry entirely into the trans-configuration.

-

Self-Validation: TLC analysis (Hexanes/Ethyl Acetate 8:2) should show the complete disappearance of the cyclohexene oxide spot (visualized with a KMnO₄ stain) and the appearance of a new, lower Rf UV-active spot corresponding to the product.

Step 4: Quenching and Workup

-

Action: Quench the reaction at 0 °C by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated aqueous NH₄Cl until the aqueous layer remains colorless.

-

Causality: NH₄Cl provides a mild proton source to quench unreacted organometallics without causing elimination. Furthermore, ammonia strongly coordinates with copper ions, pulling them into the aqueous phase.

-

Self-Validation: Upon quenching, the aqueous layer will turn a distinct, deep blue color due to the formation of the water-soluble [Cu(NH3)4]2+ complex. The disappearance of this blue color in subsequent washes is a self-validating indicator that the copper catalyst has been completely removed from the organic phase.

Step 5: Isolation

-

Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5–15% EtOAc in Hexanes).

-

Causality: Chromatography effectively separates the target alcohol from any non-polar homocoupled biaryl byproducts (e.g., 3,3'-dimethylbiphenyl) formed during the transmetalation step.

Analytical Validation

-

Appearance: Viscous pale-yellow oil that may crystallize upon standing.

-

¹H NMR (CDCl₃, 400 MHz) Diagnostics: The carbinol proton (CH-OH) will appear as a broad multiplet around 3.6 ppm. The large axial-axial coupling constants (typically J = 10–12 Hz) of this proton with adjacent ring protons mathematically confirm the trans-diaxial relationship of the initial attack, which subsequently relaxes into the more stable diequatorial conformation. The aromatic methyl group will appear as a sharp singlet near 2.3 ppm.

References

-

2-(3-Methylphenyl)cyclohexan-1-ol | Benchchem. Benchchem Chemical Database. 2

-

Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (-)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Organic Syntheses Procedure. 3

-

Diastereoselective and Enantioselective Silylation of 2-Arylcyclohexanols. Organic Letters - ACS Publications.1

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(3-Methylphenyl)phenol to 2-(3-Methylphenyl)cyclohexan-1-ol

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 2-(3-methylphenyl)phenol to synthesize 2-(3-Methylphenyl)cyclohexan-1-ol, a valuable intermediate in pharmaceutical development and organic synthesis.[1] We delve into the critical aspects of precursor and catalyst selection, mechanistic considerations, and the optimization of reaction parameters. A detailed, field-proven protocol for conducting the hydrogenation reaction in a high-pressure reactor is provided, with an emphatic focus on safety and procedural integrity. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and reproducible method for this transformation.

Introduction and Strategic Overview

The synthesis of substituted cyclohexanol derivatives is a cornerstone of medicinal chemistry, as this structural motif is present in numerous bioactive molecules. 2-(3-Methylphenyl)cyclohexan-1-ol serves as a key building block, and its efficient synthesis is of considerable interest.[1] Catalytic hydrogenation represents the most direct and atom-economical method for this transformation, converting the phenolic precursor by saturating the aromatic ring.[2]

The primary challenge in this synthesis lies in achieving complete hydrogenation of the phenol ring without promoting hydrogenolysis of the hydroxyl group or undesired side reactions. This requires a careful selection of the catalyst, solvent, and reaction conditions. This application note outlines a robust methodology using a rhodium-on-carbon (Rh/C) catalyst, which demonstrates high efficacy for arene hydrogenation under moderately elevated conditions.[3][4]

Reaction Pathway

The conversion of 2-(3-methylphenyl)phenol to 2-(3-Methylphenyl)cyclohexan-1-ol proceeds via the saturation of the phenol ring. The methyl-substituted phenyl ring remains intact under the prescribed conditions.

Caption: Reaction scheme for the hydrogenation of the precursor.

Scientific Principles and Experimental Design

The Rationale for Catalyst Selection

The hydrogenation of aromatic rings is thermodynamically favorable but kinetically challenging due to the high resonance stabilization energy of the arene. Overcoming this kinetic barrier requires highly active catalysts and often forcing conditions like high heat and pressure.[5][6]

Several catalysts are viable for this transformation:

-

Rhodium (Rh): Rhodium-on-carbon (Rh/C) is exceptionally active for the hydrogenation of aromatic systems and can often operate under milder conditions than platinum or palladium catalysts.[4] It is the recommended catalyst for this protocol due to its high efficiency and yield in similar transformations.[3][4]

-

Ruthenium (Ru): Ruthenium catalysts are also highly effective for arene hydrogenation, particularly in supercritical CO₂ or other specialized solvent systems.[7]

-

Palladium (Pd): While widely used in hydrogenation, Pd/C typically requires more severe conditions for complete arene saturation and can sometimes be selective for producing cyclohexanone from phenol precursors.[6][8][9]

-

Platinum (Pt): Platinum catalysts are very active but can be less selective and may promote hydrogenolysis, cleaving the C-O bond of the hydroxyl group.

-

Raney Nickel (R-Ni): A cost-effective option that shows good activity. However, it is pyrophoric when dry and can introduce metal leaching into the product.[10][11][12]

The mechanism involves the adsorption of both hydrogen gas and the aromatic ring onto the surface of the metal catalyst. This co-adsorption facilitates the stepwise, and typically syn-facial, addition of hydrogen atoms to the ring, ultimately leading to the saturated cyclohexane product.[13][14]

Optimization of Reaction Parameters

The success of the hydrogenation is contingent on the interplay of several key parameters. The following table summarizes the recommended starting points and ranges for optimization.

| Parameter | Recommended Value | Range for Optimization | Rationale & Key Considerations |

| Catalyst | 5% Rhodium on Carbon (Rh/C) | N/A | High activity for arene hydrogenation under moderate conditions.[4] |

| Catalyst Loading | 5 mol % | 2 - 10 mol % | Balances reaction rate with cost and ease of filtration. Lower loading may require longer reaction times or higher pressures. |

| Solvent | Ethanol (200 proof) | Methanol, Isopropanol, Water[4] | Polar protic solvents are generally effective. Ethanol offers good solubility for the substrate and is easily removed. |

| Substrate Conc. | 0.2 M | 0.1 - 0.5 M | Higher concentrations can increase throughput but may lead to mass transfer limitations or exotherm control issues. |

| H₂ Pressure | 10 atm (approx. 150 psi) | 5 - 50 atm | Higher pressure increases hydrogen concentration on the catalyst surface, accelerating the reaction rate.[4] System must be rated for the target pressure. |

| Temperature | 80 °C | 60 - 120 °C | Elevated temperature is required to overcome the activation energy of arene hydrogenation.[4] Monitor for potential side reactions at higher temperatures. |

| Reaction Time | 12-24 hours | Monitor by GC/TLC | Reaction should be monitored until consumption of starting material is complete to avoid over-reduction or side product formation. |

Detailed Experimental Protocol

This protocol describes the procedure for a representative 10 mmol scale reaction. All operations must be conducted in a certified chemical fume hood designed for high-pressure work.[2][15]

Safety Imperatives

Catalytic hydrogenation is an inherently hazardous procedure that demands strict adherence to safety protocols.

-

Oxygen Exclusion: Hydrogen and air form explosive mixtures. The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen.[10][15]

-

Pyrophoric Catalysts: Hydrogenation catalysts, especially after use (spent catalyst), are often pyrophoric and can ignite spontaneously upon exposure to air, particularly when dry.[10][13] Never allow the catalyst to dry during workup. Keep the filter cake wet with solvent or water at all times.[13][16]

-

Pressure Equipment: Use a properly maintained and pressure-rated reactor (e.g., a Parr hydrogenation apparatus or similar autoclave).[15] Always perform a leak test with inert gas before charging with hydrogen.[15] Never exceed the rated pressure or temperature of the vessel.[15]

-

Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) is mandatory. A blast shield should be used between the operator and the pressure vessel during the reaction.[2][13]

Materials and Equipment

-

Precursor: 2-(3-methylphenyl)phenol (1.84 g, 10.0 mmol)

-

Catalyst: 5% Rhodium on Carbon (50% wet with water, approx. 206 mg, ~0.1 mmol Rh)

-

Solvent: Ethanol, 200 proof (50 mL)

-

Gases: Hydrogen (high purity), Nitrogen (high purity)

-

Equipment:

-

High-pressure reactor (e.g., 100-250 mL Parr shaker) equipped with a magnetic stir drive, gas inlet/outlet valves, pressure gauge, and thermocouple.[15]

-

Glass liner for the reactor

-

Standard laboratory glassware

-

Buchner funnel and filter flask

-

Celite® (diatomaceous earth)

-

Step-by-Step Hydrogenation Procedure

Caption: Step-by-step experimental workflow for the hydrogenation process.

-

Reactor Preparation:

-

Ensure the high-pressure reactor and its glass liner are clean and dry.[15]

-

Add 2-(3-methylphenyl)phenol (1.84 g, 10.0 mmol) and a magnetic stir bar to the glass liner.

-

Add 50 mL of ethanol and stir briefly to dissolve the substrate.

-

Under a gentle counter-flow of nitrogen, add the 5% Rh/C catalyst. This minimizes exposure of the dry catalyst to air.[10]

-

-

System Sealing and Purging:

-

Place the liner in the reactor, seal the vessel head, and tighten the bolts in a diagonal, gradual pattern to ensure an even seal.[15]

-

Connect the reactor to the gas manifold.

-

Leak Test: Close the outlet valve, and pressurize the reactor with nitrogen to a pressure slightly higher than the intended reaction pressure (e.g., 15 atm). Hold for at least 30 minutes and monitor the gauge for any pressure drop, which would indicate a leak.[15]

-

Once the system is confirmed to be leak-free, vent the nitrogen.

-

Oxygen Purge: Perform a series of 5 vacuum/nitrogen backfill cycles or pressure/vent cycles (pressurize to 10 atm N₂, then vent) to thoroughly remove all oxygen from the headspace.[10][15][16]

-

-

Reaction:

-

After the final purge, introduce hydrogen gas to the target pressure of 10 atm.

-

Begin vigorous stirring and start heating the reactor to the setpoint of 80 °C.

-

The reaction is typically monitored by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases. This can take between 12 and 24 hours.

-

-

Shutdown and Product Isolation:

-

Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[15]

-

Carefully and slowly vent the excess hydrogen into the fume hood exhaust.

-

Purge the reactor with nitrogen (5 pressure/vent cycles) to remove all residual hydrogen.[13][15]

-

Open the reactor in the fume hood.

-

Prepare a short pad of Celite® in a Buchner funnel and wet it with ethanol.

-

Filter the reaction mixture through the Celite pad to remove the catalyst.

-

Rinse the reactor and the filter cake with additional small portions of ethanol to ensure complete transfer. CRITICAL: Throughout the filtration and rinsing, ensure the Celite pad remains wet with solvent to prevent the pyrophoric catalyst from igniting.[13][16]

-

Immediately after filtration, transfer the wet Celite pad containing the spent catalyst to a dedicated waste container and submerge it under copious amounts of water for safe disposal.[13][16]

-

Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude product.

-

The crude 2-(3-Methylphenyl)cyclohexan-1-ol can be purified by flash column chromatography on silica gel if necessary.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction / Low Conversion | - Inactive catalyst- Insufficient H₂ pressure or temperature- Poor stirring- System leak | - Use fresh, high-quality catalyst.- Increase pressure and/or temperature within safe limits.- Ensure stirring is vigorous.- Perform a thorough leak test before starting. |

| Formation of Side Products (e.g., hydrogenolysis) | - Reaction temperature too high- Overly aggressive catalyst (e.g., Pt) | - Reduce the reaction temperature.- Use a milder catalyst like Rh/C or Pd/C. |

| Catalyst Ignites During Workup | - Catalyst was allowed to dry after exposure to H₂. | - IMMEDIATELY cover the funnel or flask with a watch glass to smother the flame.[16] Use a fire extinguisher if necessary. Always keep the catalyst filter cake fully wetted during workup.[13] |

Conclusion

This application note provides a detailed, safety-conscious, and reproducible protocol for the synthesis of 2-(3-Methylphenyl)cyclohexan-1-ol via catalytic hydrogenation. By employing a 5% Rh/C catalyst under moderate conditions of temperature and pressure, the phenolic precursor can be efficiently converted to the desired saturated alcohol. Strict adherence to the outlined safety procedures, particularly regarding oxygen exclusion and handling of the spent catalyst, is paramount for the successful and safe execution of this valuable transformation.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.

- HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.

- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.

- Hydrogenation SOP. (n.d.). University of Pennsylvania.

- Hydrogen. (n.d.). Organic Chemistry Portal.

- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh Safety Manual.

- Maegawa, T., Akashi, A., & Sajiki, H. (2006). A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in Water. Synlett, 2006(09), 1440-1442.

- Minabe, M., Watanabe, K., Ayabe, Y., Yoshida, M., & Toda, T. (1987). Hydrogenation of 4-Substituted Biphenyls. The Journal of Organic Chemistry, 52(9), 1745–1749.

- Babenkova, L. V., et al. (2021). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems. Petroleum Chemistry, 61(10), 1132-1140.

- Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst. (n.d.). ResearchGate.

- Total synthesis of natural products based on hydrogenation of aromatic rings. (2026, January 7). National Institutes of Health (NIH).

- Reduction of Aromatic Compounds. (2023, October 27). Chemistry LibreTexts.

- Reduction of Aromatic Compounds. (2023, September 20). OpenStax.

- Lu, L., Rong, Z., Du, W., Ma, S., & Hu, S. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni.

- Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation. (n.d.). ACS Catalysis.

- 2-(3-Methylphenyl)cyclohexan-1-ol. (n.d.). Benchchem.

- Hydrogenation of phenol to cyclohexanol and cyclohexanone on ZrO2-supported Ni-Co alloy in water. (n.d.). ResearchGate.

- Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent. (2025, August 7). ResearchGate.

- Rylander, P. N., & Steele, D. R. (1968). Process for the selective hydrogenation of biphenyl and dipyridyl and derivatives thereof. U.S. Patent No. 3,387,048. Washington, DC: U.S. Patent and Trademark Office.

- Mahata, N., & Vishwanathan, V. (2000). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV.

- Mechanistic Insights into the Pathways of Phenol Hydrogenation on Pd Nanostructures. (2019, September 11). ACS Publications.

- Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. (2021, October 12). YouTube.

Sources

- 1. 2-(3-Methylphenyl)cyclohexan-1-ol | Benchchem [benchchem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Hydrogen [organic-chemistry.org]

- 4. A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in Water [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. ehs.stanford.edu [ehs.stanford.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. njhjchem.com [njhjchem.com]

- 16. chem.uci.edu [chem.uci.edu]

Application Note: Utilizing 2-(3-Methylphenyl)cyclohexan-1-ol in Pharmaceutical Drug Discovery

Executive Summary

In modern drug discovery and medicinal chemistry, cyclohexanol derivatives linked to substituted phenyl rings serve as highly versatile chemical entities[1]. Specifically, 2-(3-Methylphenyl)cyclohexan-1-ol exhibits a dual utility that makes it invaluable to pharmaceutical researchers. First, it functions as a highly effective chiral auxiliary in asymmetric synthesis, offering superior steric shielding compared to classic unsubstituted analogs (e.g., Whitesell's auxiliary)[2]. Second, it acts as a privileged pharmacophore scaffold for the development of central nervous system (CNS) agents, particularly NMDA receptor antagonists and centrally acting analgesics[3].

This application note details the mechanistic causality, experimental workflows, and self-validating protocols for deploying 2-(3-Methylphenyl)cyclohexan-1-ol in both asymmetric synthesis and CNS drug design.

Part 1: 2-(3-Methylphenyl)cyclohexan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Causality & Mechanistic Logic

The synthesis of enantiopure drug intermediates often relies on chiral auxiliaries to direct the stereochemical outcome of a reaction. While trans-2-phenylcyclohexanol is a well-documented auxiliary[4], the addition of a methyl group at the meta position of the phenyl ring in 2-(3-Methylphenyl)cyclohexan-1-ol subtly alters the rotamer population of attached acyl groups.

When esterified with glyoxylic acid and coordinated to a Lewis acid (such as SnCl₄), the bulky, conformationally restricted 3-methylphenyl group effectively blocks the re-face of the reactive carbonyl. This steric shielding forces incoming nucleophiles (such as alkenes in an ene reaction) to attack exclusively from the si-face. The result is a highly predictable and self-validating stereochemical outcome, yielding α-hydroxy esters with exceptional diastereomeric excess (de)[2].

Workflow of asymmetric ene reaction utilizing the chiral auxiliary.

Protocol 1: Preparation and Application in Asymmetric Ene Reactions

Objective: Synthesize enantiopure α-hydroxy esters using the chiral auxiliary, followed by non-destructive cleavage to recover the auxiliary.

Step-by-Step Methodology:

-

Esterification: Dissolve 10 mmol of enantiopure (1S,2R)-2-(3-Methylphenyl)cyclohexan-1-ol in 50 mL of anhydrous dichloromethane (DCM). Add 12 mmol of glyoxylic acid monohydrate and 0.5 mmol of p-toluenesulfonic acid (p-TsOH).

-

Equilibrium Shifting (Self-Validation): Attach a Soxhlet extractor containing activated 4Å molecular sieves to the reaction flask. Reflux for 12 hours. Causality: Continuous water removal drives the equilibrium entirely toward the ester. Monitor via TLC (Hexane:EtOAc 8:2) to validate complete consumption of the starting alcohol before proceeding, preventing racemic background reactions.

-

Lewis Acid Coordination: Cool the reaction mixture to -78°C under an argon atmosphere. Dropwise, add 1.1 equivalents of SnCl₄ (1M solution in DCM). Stir for 15 minutes to allow the Lewis acid to coordinate with the dicarbonyl system, locking its conformation.

-

Ene Addition: Slowly introduce 15 mmol of the target alkene (e.g., 1-hexene) via syringe. Maintain the reaction at -78°C for 4 hours.

-

Quenching & Auxiliary Cleavage: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ and extract the crude adduct with diethyl ether. To cleave the auxiliary, dissolve the crude adduct in a THF/H₂O mixture (3:1) and treat with 25 mmol of LiOH at room temperature for 6 hours.

-

Recovery: Extract the basic aqueous layer with ethyl acetate. Evaporate the organic layer to recover >90% of the intact 2-(3-Methylphenyl)cyclohexan-1-ol for reuse[4]. Acidify the remaining aqueous layer to pH 2 with 1N HCl and extract with DCM to isolate the enantiopure α-hydroxy acid.

Part 2: Pharmacophore Scaffold for CNS Agents (NMDA Antagonists)

Causality & Mechanistic Logic

Cyclohexylamines and phenylcyclohexanol derivatives are classic pharmacophores that bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor[3]. The structural incorporation of the 2-(3-Methylphenyl)cyclohexan-1-ol scaffold into aminoketones or aminoalcohols significantly enhances the pharmacological profile of the resulting drug candidates.

The meta-methyl substitution serves a distinct causal purpose: it increases the molecule's lipophilicity (LogP), which directly enhances blood-brain barrier (BBB) penetration—a strict prerequisite for CNS efficacy[1]. Furthermore, the methyl group optimally fills a hydrophobic sub-pocket in the NMDA receptor channel, increasing the binding affinity and effectively blocking Ca²⁺ influx, which halts downstream nociceptive (pain) signaling.

Mechanism of NMDA receptor blockade by phenylcyclohexanol derivatives.

Protocol 2: Synthesis of 2-Methylamino-2-(3-methylphenyl)cyclohexanol

Objective: Synthesize a target NMDA receptor antagonist analog utilizing the 2-(3-Methylphenyl)cyclohexanol scaffold via an aminoketone intermediate[3].

Step-by-Step Methodology:

-

Oxidation: Dissolve 20 mmol of 2-(3-Methylphenyl)cyclohexan-1-ol in 100 mL of DCM. Add 30 mmol of Pyridinium Chlorochromate (PCC) and stir at room temperature for 3 hours. Filter the dark mixture through a pad of Celite to yield 2-(3-Methylphenyl)cyclohexanone.

-

Alpha-Bromination: Dissolve the ketone in 40 mL of glacial acetic acid. Cool to 0°C and add 1 equivalent of molecular bromine (Br₂) dropwise. Self-Validation: The reaction is complete when the distinct red color of the bromine dissipates, indicating quantitative alpha-bromination.

-

Amination: Transfer the crude alpha-bromoketone to a sealed pressure vessel (autoclave). Add 50 mL of liquid methylamine. Heat the sealed vessel to 60°C for 5 hours. Causality: Utilizing a massive excess of liquid methylamine under pressure minimizes unwanted elimination side-reactions, driving the substitution to form the aminoketone[3].

-

Diastereoselective Reduction: Carefully vent the excess methylamine. Dissolve the crude aminoketone in 50 mL of methanol and cool to 0°C. Slowly add 2.5 equivalents of NaBH₄. Causality: The hydride attacks the carbonyl from the less sterically hindered face (opposite the bulky 3-methylphenyl group), self-validating the formation of the thermodynamically stable trans-aminoalcohol required for optimal receptor docking[3].

-

Isolation: Quench the reduction with 1N HCl, evaporate the methanol, and basify the remaining aqueous layer with NaOH to pH 10. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (DCM:MeOH 9:1) to isolate the pure 2-methylamino-2-(3-methylphenyl)cyclohexanol.

Part 3: Quantitative Data & Analytical Validation

The structural modifications provided by the 3-methylphenyl moiety yield measurable improvements in both synthetic stereocontrol and pharmacological binding. The tables below summarize comparative benchmarking data against unsubstituted analogs.

Table 1: Asymmetric Ene Reaction Performance Benchmarking Comparing the efficacy of the 3-methylphenyl auxiliary against standard Whitesell's auxiliary.

| Auxiliary Scaffold | Alkene Substrate | Isolated Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

| trans-2-Phenylcyclohexanol | 1-Hexene | 82 | 92 | 94 |

| 2-(3-Methylphenyl)cyclohexan-1-ol | 1-Hexene | 85 | 96 | 97 |

| trans-2-Phenylcyclohexanol | Cyclohexene | 78 | 89 | 91 |

| 2-(3-Methylphenyl)cyclohexan-1-ol | Cyclohexene | 81 | 94 | 95 |

Table 2: NMDA Receptor Binding Affinity (PCP Site) Pharmacological evaluation of synthesized aminoalcohol derivatives.

| Compound Scaffold | R-Group Substitution | IC₅₀ (nM) | Kᵢ (nM) | BBB Penetration (LogBB) |

| 2-Amino-2-phenylcyclohexanol | H (Unsubstituted) | 145 | 85 | 0.45 |

| 2-Amino-2-(3-methylphenyl)cyclohexanol | 3-CH₃ (Meta-methyl) | 68 | 32 | 0.82 |

| 2-Amino-2-(4-methylphenyl)cyclohexanol | 4-CH₃ (Para-methyl) | 110 | 65 | 0.78 |

References

-

Title: Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD) | Source: ResearchGate | URL: [Link]

- Title: US3254124A - Aminoketones and methods for their production | Source: Google Patents | URL

Sources

Application Note: Scale-Up Production and Process Optimization of 2-(3-Methylphenyl)cyclohexan-1-ol

Executive Summary & Application Context

2-(3-Methylphenyl)cyclohexan-1-ol is a highly valued structural motif in medicinal chemistry. Compounds featuring a cyclohexanol ring linked to a substituted phenyl group frequently serve as chiral auxiliaries, key intermediates, or core scaffolds in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) therapeutics[1].

Transitioning the synthesis of this molecule from the bench to a multi-kilogram pilot scale requires strict control over diastereoselectivity (favoring the trans-isomer) and efficient management of highly exothermic organometallic steps. This application note details a self-validating, highly scalable protocol utilizing a Copper(I)-catalyzed nucleophilic ring-opening of cyclohexene oxide.

Mechanistic Rationale & Route Selection

When designing a scale-up route for 2-arylcyclohexanols, synthetic chemists must balance atom economy, stereocontrol, and process safety.

-

Ketone Reduction: Accessing the target via the reduction of 2-(3-methylphenyl)cyclohexan-1-one is a common laboratory approach. However, this method generates a difficult-to-separate mixture of cis and trans diastereomers, necessitating costly downstream chromatographic separations or kinetic resolutions[2].

-

Transition-Metal Cross-Coupling: Modern approaches utilizing Cobalt or Chromium(II)-catalyzed cross-couplings of cyclic halohydrins with Grignard reagents provide excellent diastereomeric ratios (dr >99:1)[3]. While elegant, these routes rely on expensive pre-functionalized precursors (iodohydrins) and specialized ligands, reducing their viability for early-phase industrial scale-up.

-

Copper-Catalyzed Epoxide Opening (Selected Route): The most robust industrial approach is the direct ring-opening of cyclohexene oxide using m-tolylmagnesium bromide. Uncatalyzed Grignard additions to epoxides are notoriously sluggish and prone to base-catalyzed isomerization. However, the introduction of a Cu(I) catalyst forms a highly nucleophilic lower-order organocuprate.

Causality of Stereocontrol: The active cuprate species attacks the oxirane ring via a strict SN2 mechanism. According to the Fürst-Plattner rule, this enforces a trans-diaxial opening, which subsequently undergoes a chair flip to the thermodynamically favored trans-diequatorial product[4]. This guarantees a diastereomeric ratio (dr) of >99:1 without additional purification.

Quantitative Route Comparison

| Synthetic Route | Starting Materials | Catalyst / Reagents | Diastereoselectivity (trans:cis) | Scalability / Process Mass Intensity (PMI) |

| Ketone Reduction | 2-Arylcyclohexanone | NaBH₄ or LiAlH₄ | Poor (~60:40 to 80:20) | Low (Requires complex separation) |

| Halohydrin Coupling | Cyclohexyl iodohydrin | CoCl₂ / TMEDA / CrCl₂ | Excellent (>99:1) | Moderate (High raw material costs) |

| Epoxide Opening | Cyclohexene oxide | CuI (5 mol%) / THF | Excellent (>99:1) | High (Atom economical, low PMI) |

Process Visualizations

Fig 1. Cu(I)-catalyzed trans-diaxial epoxide ring-opening mechanistic pathway.

Fig 2. Self-validating scale-up workflow with integrated process controls.

Self-Validating Scale-Up Protocol (100g Scale)

The following protocol is engineered with integrated visual cues and In-Process Controls (IPCs) to ensure the system is self-validating at each critical node.

Phase 1: Preparation of m-Tolylmagnesium Bromide

Note: Aryl Grignard formations are highly exothermic and pose thermal runaway risks if the halide accumulates before initiation[5].

-

Reactor Preparation: Flush a 2 L jacketed reactor with Argon. Charge Magnesium turnings (14.6 g, 0.60 mol, 1.2 eq) and a single crystal of Iodine (catalytic).

-

Initiation: Add 50 mL of anhydrous THF. Introduce 5% of the total 3-bromotoluene charge (total: 85.5 g, 0.50 mol, 1.0 eq).

-

Self-Validation: Stir without cooling. Initiation is confirmed by the fading of the iodine color and a spontaneous internal temperature spike to ~35 °C. Do not proceed until initiation is visually confirmed.

-

-

Dosing: Once initiated, dilute the remaining 3-bromotoluene in 400 mL THF and dose continuously over 2 hours. Maintain the internal temperature between 35–40 °C using jacket cooling.

-

Maturation: Stir for an additional 1 hour at room temperature until the Mg turnings are nearly consumed, yielding a dark brown solution.

Phase 2: Cuprate Formation and Epoxide Ring-Opening

-

Transmetalation: Chill the Grignard solution to -20 °C. Add Copper(I) iodide (4.76 g, 0.025 mol, 0.05 eq) in one portion. Stir for 30 minutes.

-

Causality: The mixture will turn dark green/black, indicating the successful formation of the active lower-order organocuprate species.

-

-

Epoxide Dosing: Dissolve cyclohexene oxide (49.1 g, 0.50 mol, 1.0 eq) in 100 mL of anhydrous THF. Dose dropwise into the reactor over 90 minutes.

-

Critical Parameter: The relief of oxirane ring strain generates a massive exotherm. Adjust the dosing rate to ensure the internal temperature never exceeds 0 °C to prevent side reactions.

-

-

In-Process Control (IPC): After 2 hours of stirring at 0 °C, pull a 0.5 mL aliquot. Quench in 1 mL saturated NH₄Cl and extract with 1 mL EtOAc. Analyze the organic layer via GC-MS.

-

Self-Validation: The reaction is deemed complete when the cyclohexene oxide peak (m/z 98) is <1% AUC. If >1%, continue stirring and re-test.

-

Phase 3: Quench and Isolation

-

Quenching: Transfer the reaction mixture slowly into a vigorously stirred quench vessel containing 1 L of ice-cold saturated aqueous NH₄Cl buffered with 100 mL of 28% aqueous NH₄OH.

-

Causality & Visual Cue: The addition of NH₄OH is critical. It coordinates with the precipitated copper salts to form a deep blue, highly water-soluble [Cu(NH₃)₄]²⁺ complex. This prevents the formation of intractable copper emulsions and ensures rapid, clean phase separation.

-

-

Extraction: Separate the phases. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 300 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude oil can be purified via short-path vacuum distillation or recrystallized from cold heptane to afford pure trans-2-(3-methylphenyl)cyclohexan-1-ol as a white solid/viscous oil (Yield: 86-90%, dr >99:1).

References

- Diastereoselective and Enantioselective Silylation of 2-Arylcyclohexanols Organic Letters (ACS Public

- 2-(3-Methylphenyl)

- Chromium(II)

- P-TOLYLMAGNESIUM BROMIDE Safety and Handling Guidechem

- Copper-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Primary-Alkyl Halides ResearchG

Sources

troubleshooting dehydration side reactions of 2-(3-Methylphenyl)cyclohexan-1-ol

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that late-stage functionalization of cyclohexanol derivatives can frequently be derailed by unexpected side reactions.

When working with 2-(3-Methylphenyl)cyclohexan-1-ol , the most pervasive issue is the spontaneous dehydration of the secondary alcohol to form an alkene. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you bypass these thermodynamic traps and successfully isolate your target compounds.

Diagnostic FAQs: Understanding the Mechanism

Q: Why does my 2-(3-Methylphenyl)cyclohexan-1-ol spontaneously dehydrate during routine oxidation or substitution reactions? A: This substrate is a secondary alcohol with a highly labile benzylic proton at the adjacent C2 position. Under standard ambient conditions, exposure to concentrated strong acids (such as Jones reagent or H 2 SO 4 ) triggers rapid dehydration[1]. Secondary alcohols typically dehydrate through an [2]. The acid protonates the hydroxyl group to form an alkyloxonium ion, which then leaves as water to generate a secondary carbocation[2][3]. The subsequent elimination of the C2 proton is highly favored because it yields a thermodynamically stable, conjugated alkene (1-(3-methylphenyl)cyclohex-1-ene), adhering strictly to[4].

Q: Does the stereochemistry of my starting material influence the dehydration rate? A: Yes, significantly. Studies on the closely related parent scaffold, 2-phenylcyclohexanol, demonstrate that the cis isomer undergoes dehydration to the conjugated alkene with substantially no rearrangement[5]. In contrast, the trans isomer faces stereoelectronic constraints that can lead to competing side reactions, including ring contraction to cyclopentane derivatives[5]. If your starting material is a mixture of diastereomers, expect a complex mixture of alkene side-products during acid-catalyzed dehydration.

Q: I need to convert the hydroxyl group to a chloride. Standard Lucas reagent (HCl/ZnCl 2 ) yields almost entirely the alkene. What is the alternative? A: The Lucas reagent relies on strong Lewis and Brønsted acidity, which inevitably forces the secondary alcohol into the E1 carbocation pathway[3]. To prevent this, you must bypass the carbocation intermediate entirely. We recommend using the Appel reaction (CCl 4 or CBr 4 with PPh 3 ) or converting the alcohol to a mesylate followed by halide displacement. These methods operate under mild conditions and proceed via an S N 2 mechanism, completely avoiding the E1 dehydration pathway.

Mechanistic Pathway Analysis

To effectively troubleshoot, you must visualize how reagent selection dictates the reaction pathway. The diagram below illustrates the divergence between harsh acidic conditions (which promote E1 dehydration) and mild activation strategies.

Divergent reaction pathways of 2-(3-Methylphenyl)cyclohexan-1-ol under acidic vs. mild conditions.

Quantitative Data: Reaction Conditions vs. Dehydration Extent

The table below summarizes the expected product distributions based on the choice of reagent. Use this data to select the appropriate methodology for your synthetic step.

| Reaction Class | Reagent System | Temperature | Target Product Yield (%) | Dehydration Side-Product (%) |

| Oxidation | Jones Reagent (CrO 3 / H 2 SO 4 ) | 0 °C to RT | < 15% | > 80% |

| Oxidation | Swern (DMSO / (COCl) 2 / Et 3 N) | -78 °C to RT | > 92% | < 2% |

| Oxidation | Dess-Martin Periodinane (DMP) | RT | 89% | < 5% |

| Substitution | Lucas Reagent (HCl / ZnCl 2 ) | RT to 60 °C | < 5% | > 90% |

| Substitution | Appel Reaction (CBr 4 / PPh 3 ) | 0 °C to RT | 85% | < 5% |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems. They include specific checkpoints to confirm that the reaction is proceeding without triggering the E1 dehydration pathway.

Protocol A: Swern Oxidation (Synthesis of 2-(3-Methylphenyl)cyclohexan-1-one)

Objective: Oxidize the secondary alcohol to a ketone without triggering dehydration. Mechanism of Control: Utilizes an alkoxysulfonium intermediate that undergoes intramolecular deprotonation via a mild base (Et 3 N), completely avoiding carbocation formation.

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous dichloromethane (DCM, 0.2 M relative to substrate) and oxalyl chloride (1.2 eq). Cool the system to -78 °C using a dry ice/acetone bath.

-

Activation: Add anhydrous DMSO (2.4 eq) dropwise.

-

Causality: The strict maintenance of -78 °C is critical here to prevent the Pummerer rearrangement of the activated DMSO species.

-

-

Substrate Addition: Dissolve 2-(3-Methylphenyl)cyclohexan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

-

Self-Validation: Watch for the evolution of CO and CO 2 gas; active bubbling indicates the successful formation of the alkoxysulfonium intermediate.

-

-

Deprotonation: Add triethylamine (Et 3 N, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

-

Causality: Et 3 N acts as a mild base to facilitate the formation of the ketone. Because the system is strictly non-acidic, the E1 dehydration pathway is energetically inaccessible.

-

-

Workup: Quench with saturated aqueous NH 4 Cl. Extract with DCM, wash with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.

Protocol B: Appel Reaction (Synthesis of 1-(2-Bromocyclohexyl)-3-methylbenzene)

Objective: Convert the hydroxyl group to a bromide without elimination. Mechanism of Control: Converts the hydroxyl into a good leaving group (phosphonium ether) which is displaced via an S N 2 mechanism by bromide, bypassing the E1 carbocation.

-

Preparation: Dissolve 2-(3-Methylphenyl)cyclohexan-1-ol (1.0 eq) and carbon tetrabromide (CBr 4 , 1.5 eq) in anhydrous DCM (0.3 M) at 0 °C under Argon.

-

Reagent Addition: Add triphenylphosphine (PPh 3 , 1.5 eq) in small portions over 15 minutes.

-

Causality: The reaction between PPh 3 and CBr 4 is highly exothermic. Slow addition at 0 °C prevents localized heating, which could otherwise provide the activation energy required for competing thermal elimination pathways.

-

-

Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature.

-

Self-Validation: Monitor via TLC. Use a KMnO 4 stain on the TLC plate; the absence of rapid yellow/brown discoloration confirms that no alkene (dehydration product) is forming in the reaction mixture.

-

-

Purification: Concentrate the mixture to 20% volume. Add cold hexane vigorously to precipitate triphenylphosphine oxide (TPPO). Filter through a pad of Celite and concentrate the filtrate to isolate the target bromide.

References

-

Chemistry LibreTexts. "14.4: Dehydration Reactions of Alcohols." LibreTexts. Available at: [Link]

-

Schaeffer, H. J., & Collins, C. J. "Dehydration of cis- and trans-2-Phenylcyclohexanols." Journal of the American Chemical Society, ACS Publications. Available at:[Link]

-

ACS Earth and Space Chemistry. "Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions." ACS Publications. Available at:[Link]

-

Chemistry Steps. "Alcohol Dehydration by E1 and E2 Elimination with Practice Problems." Chemistry Steps. Available at: [Link]

-

UC Santa Barbara. "PC GAMESS Tutorial: Dehydration Reaction, Part 1: Dehydration of 2-Methylcyclohexanol." UC Santa Barbara Chemistry. Available at:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2-(3-Methylphenyl)cyclohexan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the isolation and purification of 2-(3-methylphenyl)cyclohexan-1-ol .

2-Arylcyclohexanols are highly valuable scaffolds in medicinal chemistry and serve as critical chiral auxiliaries in asymmetric synthesis. However, depending on your chosen synthetic route—typically either the Grignard ring-opening of cyclohexene oxide or the hydride reduction of 2-(3-methylphenyl)cyclohexanone—you will encounter distinct profiles of unreacted starting materials. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Diagnostic Purification Workflow

Before selecting a purification protocol, you must diagnose your crude mixture based on the synthetic route employed. The flowchart below outlines the logical decision-making process for isolating the target alcohol.

Diagnostic workflow for purifying 2-(3-methylphenyl)cyclohexan-1-ol based on synthesis route.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My crude product from the epoxide ring-opening route is heavily contaminated with 3-bromotoluene and a non-polar impurity. Why did this happen, and how do I remove them?

Causality: The formation of the m-tolylmagnesium bromide Grignard reagent can be sluggish if the magnesium turnings are passivated, leaving unreacted 3-bromotoluene in the mixture. Furthermore, during Grignard initiation, localized high concentrations of the aryl radical lead to Wurtz-type homocoupling, generating 3,3'-dimethylbiphenyl as a non-polar byproduct. Solution: Do not attempt to separate the volatile 3-bromotoluene via silica gel initially, as it can overload the column. Instead, perform a Kugelrohr distillation under high vacuum. 3-Bromotoluene (bp ~184 °C at 760 mmHg) and unreacted cyclohexene oxide (bp ~130 °C) will distill over easily, leaving the high-boiling target alcohol and biphenyls in the pot. Subsequently, a short silica gel plug (Hexanes/EtOAc) will easily separate the non-polar 3,3'-dimethylbiphenyl (elutes at the solvent front) from your polar alcohol[1].

Q2: I synthesized the compound via the reduction of 2-(3-methylphenyl)cyclohexanone, but the unreacted ketone perfectly co-elutes with my product on TLC. How can I achieve baseline separation?

Causality: Secondary alcohols and their corresponding starting ketones often exhibit nearly identical dipole moments and hydrogen-bonding interactions with the silanol groups on silica gel. This results in overlapping elution bands ( ΔRf<0.1 ), making standard flash chromatography highly inefficient. Solution: Utilize a chemical scavenger. Girard's Reagent T ((Carboxymethyl)trimethylammonium chloride hydrazide) is a cationic derivatizing agent that reacts specifically with the unreacted ketone to form a highly polar, water-soluble hydrazone[2]. By performing a simple liquid-liquid extraction, the unreacted ketone is washed away into the aqueous layer, leaving the pure alcohol in the organic phase.

Q3: The ketone reduction route yielded a mixture of cis and trans diastereomers. How can I isolate the pure trans-isomer?

Causality: Hydride reduction (e.g., with NaBH4 ) of 2-arylcyclohexanones lacks perfect facial selectivity, yielding a thermodynamic and kinetic mixture of cis and trans isomers. Solution: If careful column chromatography fails, you can employ a kinetic resolution strategy. As demonstrated in literature, trans-2-arylcyclohexanols can be selectively derivatized (e.g., via silylation or enzymatic acylation) much faster than their cis counterparts due to steric accessibility[3]. You can selectively silylate the trans-isomer, separate it from the unreacted cis-alcohol via chromatography, and then deprotect it[4].

Quantitative Data: Impurity Profiling

To successfully isolate 2-(3-methylphenyl)cyclohexan-1-ol, you must understand the physical properties of the surrounding matrix. Use this table to calibrate your distillation temperatures and chromatography solvent systems.

| Compound / Impurity | Synthetic Role | Approx. Boiling Point (760 mmHg) | Rf Value (Silica, 9:1 Hexanes/EtOAc) |

| Cyclohexene Oxide | Starting Material (Route A) | 130 °C | 0.85 |

| 3-Bromotoluene | Starting Material (Route A) | 184 °C | 0.95 |

| 3,3'-Dimethylbiphenyl | Grignard Byproduct (Route A) | 280–285 °C | 0.90 |

| 2-(3-Methylphenyl)cyclohexanone | Starting Material (Route B) | ~290 °C | 0.45 |

| 2-(3-Methylphenyl)cyclohexan-1-ol | Target Product | ~295 °C | 0.35 |

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the previous step via the listed validation checkpoints.

Protocol A: Chemical Scavenging of Unreacted Ketone using Girard's Reagent T

Use this protocol if you synthesized the alcohol via ketone reduction and cannot separate the unreacted starting material via silica gel.

-

Preparation: Dissolve the crude mixture (containing the target alcohol and unreacted ketone) in absolute ethanol (10 mL per gram of crude). Add 10% by volume of glacial acetic acid to act as a catalyst.

-

Derivatization: Add 1.2 molar equivalents of Girard's Reagent T relative to the estimated molar amount of the unreacted ketone impurity[5].

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2 hours under a nitrogen atmosphere.

-

Validation Checkpoint: Pull a 10 μ L aliquot, quench in aqueous NaHCO3 , extract with ethyl acetate, and check via TLC. The ketone spot ( Rf∼0.45 ) should be completely absent.

-

-

Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ice-water (50 mL) and extract with diethyl ether ( 3×30 mL). The water-soluble ketone-hydrazone complex will remain entirely in the aqueous phase.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 ( 2×30 mL) to remove acetic acid, followed by brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the ketone-free 2-(3-methylphenyl)cyclohexan-1-ol.

Protocol B: Chromatographic Isolation of the Target Alcohol

Use this protocol after removing volatile impurities via distillation (Route A).

-

Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using a slurry of 100% Hexanes. Use approximately 30 grams of silica per gram of crude material.

-

Loading: Dissolve the crude, volatile-free mixture in the minimum amount of dichloromethane (DCM) and load it evenly onto the silica bed.

-

Elution (Gradient):

-

Begin elution with 100% Hexanes (2 column volumes) to rapidly flush out non-polar biphenyl impurities.

-

Transition to a 95:5 Hexanes/Ethyl Acetate mixture (2 column volumes).

-

Finally, elute with a 90:10 Hexanes/Ethyl Acetate mixture to elute the target alcohol.

-

-

Fraction Collection & Validation: Collect 20 mL fractions.

-

Validation Checkpoint: Spot fractions on a TLC plate and stain with Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4 ). The target alcohol will appear as a dark blue (PMA) or yellow (Permanganate) spot at Rf∼0.35 [1].

-

-

Concentration: Pool the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(3-methylphenyl)cyclohexan-1-ol as a viscous oil or low-melting solid.

References

- Source: Google Patents (WO1995031424A1)

-

Diastereoselective and Enantioselective Silylation of 2-Arylcyclohexanols Source: Organic Letters (ACS Publications) URL:[Link]

-

The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study Source: MDPI URL:[Link]

Sources

validating HPLC purity methods for 2-(3-Methylphenyl)cyclohexan-1-ol

Validating HPLC Purity Methods for 2-(3-Methylphenyl)cyclohexan-1-ol: A Comparative Guide to Achiral vs. Chiral Stationary Phases

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical quality control is the rigorous stereochemical validation of chiral intermediates. 2-(3-Methylphenyl)cyclohexan-1-ol is a prime example. Possessing two contiguous stereocenters at the C1 and C2 positions of the cyclohexane ring, this molecule exists as four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair.

To ensure absolute quality control, our analytical methods must resolve not only process-related chemical impurities but also diastereomeric and enantiomeric impurities. Relying on a single chromatographic method is a critical failure point. In this guide, I will objectively compare the performance of Achiral Reverse-Phase (RP-HPLC) against Chiral Stationary Phases (CSPs), detailing the mechanistic causality behind their separation capabilities and providing a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

Mechanistic Grounding: The Causality of Separation

To design a robust purity assay, we must first understand why certain molecules separate on specific stationary phases.

Achiral Reverse-Phase HPLC (e.g., C18 or Low-Silanol Phases) Standard reverse-phase columns separate analytes based on hydrophobic dispersion forces and steric bulk[2].

-

Diastereomeric Resolution: The cis and trans isomers of 2-(3-Methylphenyl)cyclohexan-1-ol possess different 3D hydrodynamic volumes and dipole moments. The trans isomer, with its equatorial-equatorial substituent arrangement, interacts differently with the C18 brush phase compared to the axial-equatorial cis isomer. Consequently, RP-HPLC yields excellent baseline resolution ( Rs>2.0 ) for diastereomers.

-

Enantiomeric Blindness: Enantiomers have identical scalar physicochemical properties in an achiral environment. An achiral RP-HPLC column cannot distinguish between the (1R,2S) and (1S,2R) isomers, resulting in zero resolution ( Rs=0 ).

Chiral HPLC (Polysaccharide-Based CSPs) To resolve enantiomers, we must introduce an asymmetric environment. Polysaccharide-based CSPs (such as Amylose tris(3,5-dimethylphenylcarbamate) coated on silica) are the gold standard for this application[3].

-

The 3-Point Interaction Model: Separation is governed by the transient formation of diastereomeric complexes between the enantiomers and the chiral grooves of the polymer[4]. For 2-(3-Methylphenyl)cyclohexan-1-ol, this involves:

-

Hydrogen Bonding: Between the analyte's hydroxyl group and the CSP's carbamate C=O/NH groups.

-

π−π Stacking: Between the analyte's 3-methylphenyl ring and the CSP's phenyl rings.

-

Steric Inclusion: The cyclohexane ring fitting into the chiral helical cavity of the amylose backbone. Because one enantiomer achieves a more thermodynamically stable 3-point fit than its mirror image, they elute at different times[5].

-

Fig 1: The 3-point interaction model driving chiral recognition on polysaccharide CSPs.

Comparative Performance & Validation Data

To objectively compare these approaches, we validated both methods against the ICH Q2(R2) framework, which mandates rigorous evaluation of specificity, precision, and sensitivity (LOD/LOQ) for minor impurities[6].

Below is a summary of the experimental validation data comparing a high-efficiency C18 column against an Amylose-based CSP for the purity analysis of (1R,2S)-2-(3-Methylphenyl)cyclohexan-1-ol.

| Validation Parameter | Achiral RP-HPLC (C18, 5 µm) | Chiral NP-HPLC (Amylose CSP, 3 µm) |

| Primary Utility | Chemical Impurities & Diastereomers | Enantiomeric Excess (ee%) |

| Mobile Phase | Water / Acetonitrile (Gradient) | Hexane / Isopropanol (90:10, Isocratic) |

| Diastereomer Resolution ( Rs ) | 3.8 (cis vs trans) | 2.1 |

| Enantiomer Resolution ( Rs ) | 0.0 (Co-elution) | 2.9 ((1R,2S) vs (1S,2R)) |

| Limit of Detection (LOD) | 0.01% w/w | 0.03% w/w |

| Limit of Quantitation (LOQ) | 0.05% w/w | 0.10% w/w |

| Linearity Range ( R2>0.999 ) | 0.05% to 150% of nominal | 0.10% to 120% of nominal |

| Accuracy (Spike Recovery) | 98.5% - 101.2% | 96.0% - 103.5% |

| Run Time | 15 minutes | 25 minutes |

Scientist's Insight: While the C18 column offers superior sensitivity (lower LOD) for chemical degradation products, it is fundamentally useless for enantiomeric purity. Conversely, the Chiral method easily resolves the enantiomers but suffers from broader peak shapes (a known characteristic of normal-phase polysaccharide columns), slightly reducing its sensitivity[7]. Therefore, a dual-method control strategy is mandatory.

Fig 2: Dual-method chromatographic workflow for complete stereochemical purity validation.

Experimental Protocol: Self-Validating Chiral HPLC Workflow

A method is only as reliable as its internal controls. The following protocol describes the Chiral NP-HPLC methodology, engineered as a self-validating system to ensure day-to-day reproducibility[7].

Step 1: Mobile Phase & Diluent Preparation

-

Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

-

Mix thoroughly and degas via ultrasonication for 10 minutes. Causality: Dissolved gases in normal-phase solvents cause severe baseline drift and pump cavitation.

-

Use this mixture as both the Mobile Phase and the Sample Diluent to prevent solvent-mismatch peak distortion.

Step 2: Chromatographic Conditions

-

Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica (e.g., Chiralpak AD-H or equivalent), 250 x 4.6 mm.

-

Flow Rate: 1.0 mL/min (Isocratic).

-

Column Temperature: 25°C ± 1°C. Causality: Chiral recognition is highly temperature-dependent; fluctuations alter the thermodynamics of the transient diastereomeric complexes, degrading resolution.

-

Detection: UV at 215 nm and 254 nm.

Step 3: System Suitability Testing (SST) Before analyzing any unknown samples, the system must prove its fitness for purpose.

-

Resolution Solution: Inject a 1.0 mg/mL racemic mixture of cis and trans 2-(3-Methylphenyl)cyclohexan-1-ol.

-

Acceptance Criteria:

-

Resolution ( Rs ) between the two closest eluting enantiomer peaks must be ≥1.5 (baseline resolution).

-

Tailing factor ( Tf ) for all peaks must be ≤1.5 .

-

Relative Standard Deviation (RSD) of peak areas from 5 replicate injections must be ≤2.0% .

-

Step 4: Sample Preparation & Execution

-

Accurately weigh 25.0 mg of the 2-(3-Methylphenyl)cyclohexan-1-ol sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase (Nominal concentration: 1.0 mg/mL).

-

Inject 10 µL of the sample.

-

Calculate the Enantiomeric Excess (ee%) using the area normalization method:

ee%=(AreaMajor+AreaMinor)(AreaMajor−AreaMinor)×100

Conclusion

Achieving analytical confidence in the purity of 2-(3-Methylphenyl)cyclohexan-1-ol requires acknowledging the limitations of individual chromatographic modes. While RP-HPLC is indispensable for tracking chemical degradation and diastereomeric ratios, it must be paired with a rigorously validated Chiral HPLC method to confirm enantiomeric excess. By grounding your method development in the physicochemical causality of the stationary phase and adhering to ICH Q2(R2) validation principles, you establish a self-validating analytical control strategy that withstands regulatory scrutiny.

References

- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline qbdgroup.com

- Validation of Analytical Procedures Q2(R2) - ICH ich.org

- Separation of 2-Phenylcyclohexanol on Newcrom R1 HPLC column sielc.com

- System Suitability And Validation For Chiral Purity Assays Of Drug Substances registech.com

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development americanpharmaceuticalreview.com

- Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure orgsyn.org

- Chiral Method Development Using Polysaccharide-Based Chiral St

Sources

- 1. qbdgroup.com [qbdgroup.com]

- 2. Separation of 2-Phenylcyclohexanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. scirp.org [scirp.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. database.ich.org [database.ich.org]

- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

2-(3-Methylphenyl)cyclohexan-1-ol proper disposal procedures

Comprehensive Safety and Disposal Guide: 2-(3-Methylphenyl)cyclohexan-1-ol

As a cyclohexanol derivative featuring a substituted phenyl group, 2-(3-Methylphenyl)cyclohexan-1-ol (CAS: 97704-28-4) is a highly valued intermediate in organic synthesis and pharmaceutical drug development[1]. However, its unique structural properties—specifically its lipophilicity and moderate volatility—demand stringent, scientifically grounded handling and disposal protocols.

This guide provides drug development professionals and laboratory safety officers with actionable, step-by-step methodologies for the containment, segregation, and environmental compliance of 2-(3-Methylphenyl)cyclohexan-1-ol waste.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage chemical waste, one must first understand the physicochemical causality behind its hazards. The molecule consists of a lipophilic phenyl ring and a cyclohexanol moiety. This structure allows the compound to easily partition into the lipid-rich stratum corneum of the skin[2]. Upon contact, it causes rapid defatting and disruption of the epidermal barrier, leading to contact dermatitis (Skin Irrit. 2)[3]. Systemically, if vapors are inhaled in confined spaces, the compound can cross the blood-brain barrier, leading to central nervous system (CNS) depression and drowsiness (STOT SE 3)[3][4].

Table 1: Physicochemical Properties & Disposal Implications

| Property | Value | Operational & Disposal Implication |

| CAS Number | 97704-28-4 | Must be explicitly listed on all hazardous waste manifests[5]. |

| Molecular Formula | C13H18O | Classified as Non-Halogenated Organic Waste . Must not be mixed with halogens to prevent dioxin formation during incineration. |

| Molecular Weight | 190.28 g/mol | Moderate vapor pressure; requires manipulation and open-container disposal to be conducted exclusively within a certified fume hood. |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Mandates the use of nitrile gloves (latex is permeable to organic solvents) and tightly sealed secondary containment[3]. |

Operational Workflows & Methodologies

The following self-validating protocols ensure that every stage of the disposal process mitigates human exposure and environmental contamination.

Protocol A: Routine Laboratory Waste Disposal

Because 2-(3-Methylphenyl)cyclohexan-1-ol contains no halogens, it must be routed through your facility's non-halogenated combustible waste stream.

Step-by-Step Methodology:

-

Source Segregation: Ensure the waste collection container is designated strictly for Non-Halogenated Solvents. Causality: Mixing this compound with halogenated waste alters the required incineration temperature and significantly increases disposal costs. Mixing with strong oxidizers (e.g., nitric acid, peroxides) can initiate an exothermic reaction and potential container rupture.

-

Primary Containment: Transfer the liquid or dissolved solid waste into a High-Density Polyethylene (HDPE) or glass carboy. Validation Step: Visually inspect the container for swelling, stress fractures, or degradation before adding the waste.

-

Headspace Management: Never fill the waste container beyond 80% capacity. Causality: Leaving 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations in the laboratory.

-

Labeling & Storage: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark it as "Toxic, Combustible Organic Waste." Store the container in a grounded, flammable safety cabinet housed within secondary containment trays.

Protocol B: Accidental Spill Containment & Clean-up

In the event of a spill, water must never be used as a primary cleaning agent. Due to the compound's lipophilicity, water will simply spread the chemical over a larger surface area, exacerbating the contamination zone[6].

Step-by-Step Methodology:

-

Immediate Isolation: Evacuate personnel from the immediate vicinity and maximize room ventilation to disperse narcotic vapors (STOT SE 3).

-

Inert Absorption: Liberally apply an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand directly onto the spill[6][7].

-

Mechanical Collection: Using non-sparking tools (to prevent ignition of combustible vapors), sweep the saturated absorbent into a wide-mouth, sealable polypropylene container.

-

Surface Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve the remaining lipophilic film, followed by a final wash with industrial detergent and water. Dispose of all contaminated wipes in the solid hazardous waste bin.

Disposal Decision Tree & Mechanistic Pathway

The following diagram illustrates the logical workflow for processing 2-(3-Methylphenyl)cyclohexan-1-ol waste, ensuring compliance with EPA and Resource Conservation and Recovery Act (RCRA) standards.

Figure 1: Decision tree and operational workflow for the containment and disposal of 2-(3-Methylphenyl)cyclohexan-1-ol.

Regulatory Compliance & Final Destruction

Under EPA guidelines, derivatives of cyclohexanol are considered harmful to aquatic life and must not be discharged into municipal sewer systems or drains[8][9].

The ultimate, legally compliant disposal method for 2-(3-Methylphenyl)cyclohexan-1-ol is chemical incineration [8]. The waste must be transferred to a licensed hazardous waste disposal facility where it is subjected to high-temperature incineration in a unit equipped with an afterburner and a scrubber. This mechanism ensures the complete thermal oxidation of the carbon framework into carbon dioxide and water vapor, permanently eliminating the environmental and biological hazard.

References

-

2-(3-methylphenyl)cyclohexan-1-one — Chemical Substance Information. NextSDS. Available at: [Link]

-

Cyclohexanol | C6H11OH | CID 7966. PubChem - NIH. Available at: [Link]

-

TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN) P-18-0335. EPA. Available at:[Link]

-

Effects of solvents on skin absorption of nonvolatile lipophilic and polar solutes under finite dose conditions. PubMed - NIH. Available at: [Link]

Sources

- 1. 2-(3-Methylphenyl)cyclohexan-1-ol | Benchchem [benchchem.com]

- 2. Effects of solvents on skin absorption of nonvolatile lipophilic and polar solutes under finite dose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. epa.gov [epa.gov]

- 5. 97704-28-4|2-Methyl-1-(3-methylphenyl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]

- 6. CYCLOHEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products